5-(Fluoromethyl)piperidine-3,4-diol
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Overview
Description
5-(Fluoromethyl)piperidine-3,4-diol is an organic compound with the molecular formula C6H12FNO2 and a molecular weight of 149.16 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a piperidine ring, which also contains two hydroxyl groups at the 3 and 4 positions. The incorporation of fluorine into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable precursor, such as 5-(chloromethyl)piperidine-3,4-diol, using a fluorinating agent like hydrogen fluoride or a fluorine-containing reagent . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 5-(Fluoromethyl)piperidine-3,4-diol may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(Fluoromethyl)piperidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)piperidine-3,4-diol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
5-(Bromomethyl)piperidine-3,4-diol: Contains a bromomethyl group, exhibiting different reactivity and properties.
Uniqueness
5-(Fluoromethyl)piperidine-3,4-diol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity, making it valuable in various applications .
Properties
Molecular Formula |
C6H12FNO2 |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
5-(fluoromethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H12FNO2/c7-1-4-2-8-3-5(9)6(4)10/h4-6,8-10H,1-3H2 |
InChI Key |
BEQPGACEJJJLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CN1)O)O)CF |
Origin of Product |
United States |
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